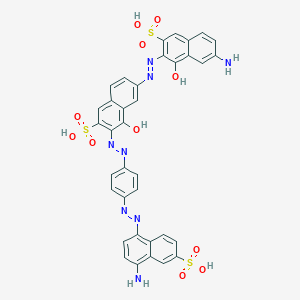
6-Amino-3-((7-((4-((4-amino-6-sulfo-1-naphthyl)diazenyl)phenyl)diazenyl)-8-hydroxy-6-sulfo-2-naphthyl)diazenyl)-4-hydroxy-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Black 80 is an azo dye, known for its deep black color. It is commonly used in the textile industry for dyeing cotton, paper, leather, and other cellulosic materials. The compound is characterized by its high solubility in water and its ability to produce vibrant, long-lasting colors .
Preparation Methods
The synthesis of C.I. Direct Black 80 involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-aminophenylacetamide, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid. This intermediate product is then further coupled with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid under alkaline conditions . Industrial production methods often involve large-scale batch processes to ensure consistency and quality.
Chemical Reactions Analysis
C.I. Direct Black 80 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions but often include simpler aromatic compounds and amines .
Scientific Research Applications
C.I. Direct Black 80 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Mechanism of Action
The mechanism of action of C.I. Direct Black 80 primarily involves its interaction with cellulosic fibers. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adherence and vibrant coloration. The molecular structure of the dye allows it to penetrate deeply into the fibers, ensuring long-lasting color .
Comparison with Similar Compounds
C.I. Direct Black 80 is unique among direct dyes due to its high solubility and strong affinity for cellulosic fibers. Similar compounds include:
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Yellow 105
These dyes share similar chemical structures and applications but differ in their specific color properties and fastness to washing and light .
Properties
CAS No. |
778511-74-3 |
|---|---|
Molecular Formula |
C36H26N8O11S3 |
Molecular Weight |
842.8 g/mol |
IUPAC Name |
6-amino-3-[[7-[[4-[(4-amino-6-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C36H26N8O11S3/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)28-17-24(56(47,48)49)9-10-25(28)30/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55) |
InChI Key |
XOJQUIDDFVRDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
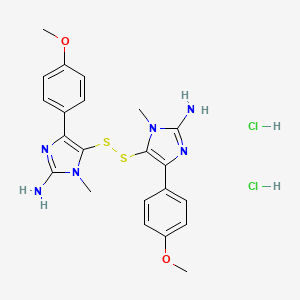
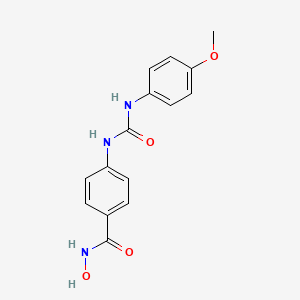
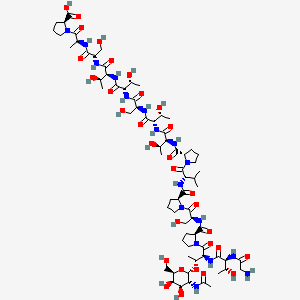
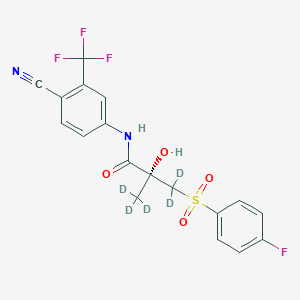
![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)
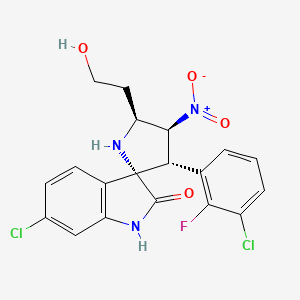
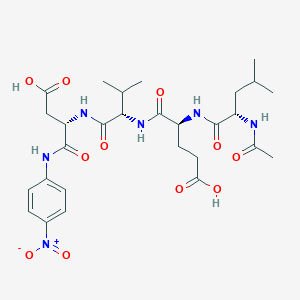



![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
